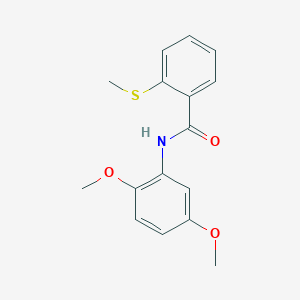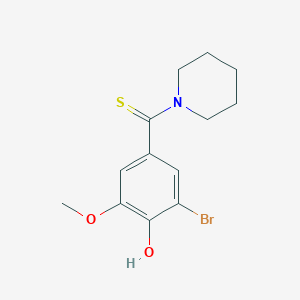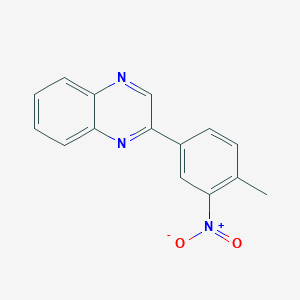![molecular formula C16H17N3O3 B5716963 N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as compound A, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been shown to modulate the immune response and reduce oxidative stress.
Biochemical and Physiological Effects:
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and modulate the immune response. It has also been shown to reduce oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, one of the limitations of this N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its limited solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One area of future research is the development of more effective synthesis methods for this N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. Another area of future research is the study of the N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide's potential as a therapeutic agent for other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide's mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves a series of reactions starting from commercially available starting materials. The synthesis method involves the reaction of 2,5-dimethylphenol with acetic anhydride to form 2-(2,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form the desired product, N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-4-12(2)14(9-11)21-10-15(20)22-19-16(17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNZSYTFWGYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)

![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)
![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)


![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)


![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)